molecular formula C15H29N3O2 B2721200 tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate CAS No. 2177263-19-1

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate

Cat. No.: B2721200
CAS No.: 2177263-19-1
M. Wt: 283.416
InChI Key: CTIHUAFFLVLLSJ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cis-2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is unique due to its specific structure, which includes a cis-2-aminocyclohexyl group. This structural feature imparts distinct chemical and biological properties compared to other piperazine derivatives. For example, the presence of the cis-2-aminocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, making it more effective in specific applications .

Properties

IUPAC Name

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHUAFFLVLLSJ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.